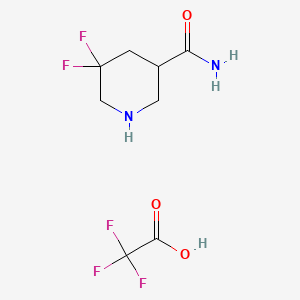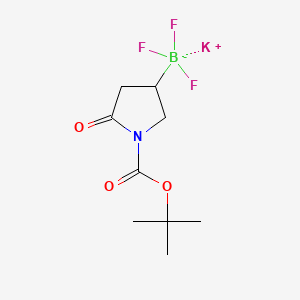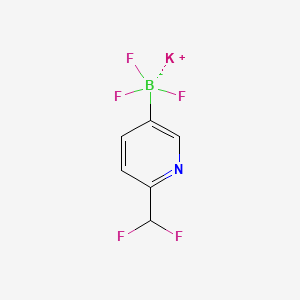
Potassium (6-(difluoromethyl)pyridin-3-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the difluoromethyl group and the pyridinyl ring in its structure makes it a valuable reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide typically involves the reaction of 6-(difluoromethyl)pyridine with a boron-containing reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Solvents: Organic solvents like THF, dichloromethane, or ethanol are commonly used.
Major Products
The major products formed from these reactions are typically complex organic molecules that incorporate the difluoromethyl and pyridinyl groups, making them valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide has several scientific research applications:
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl or vinyl halide. The difluoromethyl group and pyridinyl ring provide stability and reactivity, making the compound an effective reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium [5-(difluoromethyl)-6-methoxypyridin-3-yl]trifluoroboranuide: Similar in structure but with a methoxy group instead of a hydrogen atom on the pyridinyl ring.
Potassium (pyridin-3-yl)trifluoroborate: Lacks the difluoromethyl group, making it less reactive in certain types of reactions.
Uniqueness
Potassium [6-(difluoromethyl)pyridin-3-yl]trifluoroboranuide is unique due to the presence of the difluoromethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
Molecular Formula |
C6H4BF5KN |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
potassium;[6-(difluoromethyl)pyridin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C6H4BF5N.K/c8-6(9)5-2-1-4(3-13-5)7(10,11)12;/h1-3,6H;/q-1;+1 |
InChI Key |
NRDNSUMNHVMQHQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(C=C1)C(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
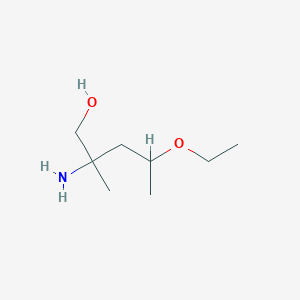
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)

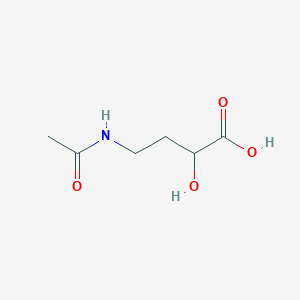
amino}acetic acid hydrochloride](/img/structure/B13478581.png)
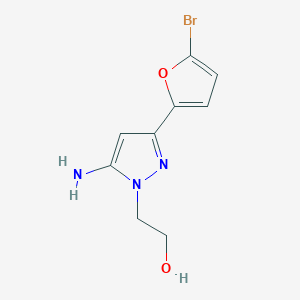
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
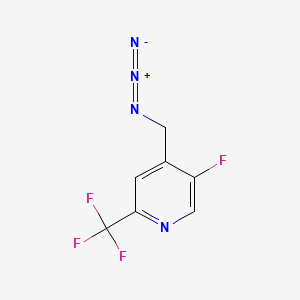
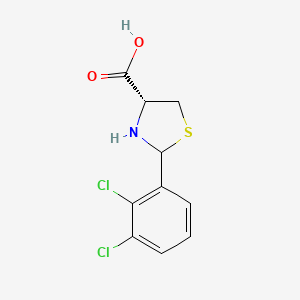
![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)
